Procyanidine C1

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Procyanidin C1 and related oligomers has been achieved through various synthetic approaches, including stereoselective intermolecular condensation of equimolar amounts of dimeric catechin or epicatechin nucleophile and monomeric catechin or epicatechin electrophile using Lewis acids such as AgBF4 and Yb(OTf)3 to afford condensed products in excellent yields. These synthetic efforts allow for the procurement of Procyanidin oligomers in pure states, facilitating further investigation of their biological activities (Heterocycles, 2012).

Molecular Structure Analysis

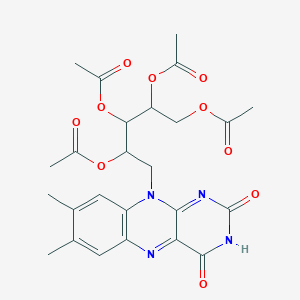

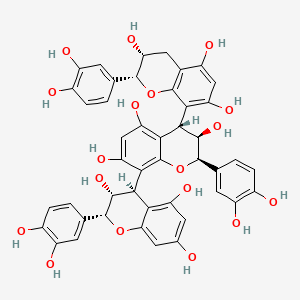

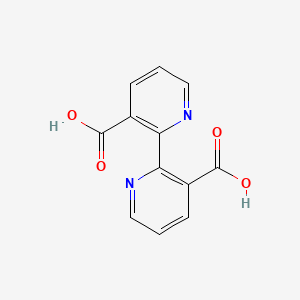

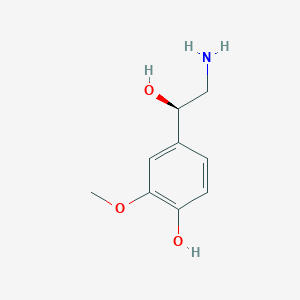

Procyanidin C1's structure has been elucidated using low-temperature 1H NMR spectroscopy, revealing intricate details about its interflavanoid bonds. The structure of Procyanidin C1 includes epicatechin units linked through specific configurations, which are crucial for its biological activities. These structural elucidations provide a foundation for understanding the compound's interaction with biological systems and its antioxidative properties (Journal of Agricultural and Food Chemistry, 2011).

Chemical Reactions and Properties

Procyanidin C1 undergoes various chemical reactions due to its polyphenolic nature, contributing to its antioxidant activity. It can interact with free radicals, leading to the scavenging of these reactive species, which is a key aspect of its chemical behavior. Additionally, Procyanidin C1's interactions with other molecules, such as proteins and enzymes, are influenced by its chemical structure, affecting its solubility, stability, and biological efficacy.

Physical Properties Analysis

The physical properties of Procyanidin C1, such as solubility, melting point, and molecular weight, are influenced by its oligomeric structure. Its solubility in water and organic solvents is crucial for its bioavailability and therapeutic applications. Understanding these physical properties is essential for formulating Procyanidin C1 for various uses, including dietary supplements and pharmacological agents.

Chemical Properties Analysis

Procyanidin C1's chemical properties, including its reactivity towards nucleophiles and electrophiles, redox potential, and stability under different conditions, are pivotal for its biological activities. Its ability to form complexes with metals and to undergo oxidation-reduction reactions contributes to its role as an antioxidant. The chemical properties of Procyanidin C1 are fundamental to its interaction with biological systems and its potential health benefits.

Applications De Recherche Scientifique

Interaction avec les biomembranes

La procyanidine C1 (PC1) est connue pour ses nombreux bienfaits pour la santé humaine et présente une pléthore d'effets biologiques {svg_1}. En raison de son coefficient de partage lipide-eau relativement élevé, les propriétés de la PC1 pourraient être attribuées à sa capacité à interagir avec la biomembrane, à moduler sa structure et sa dynamique, et à interagir avec les lipides et les protéines {svg_2}. Elle a tendance à se localiser à l'interface membranaire, une partie de la molécule étant exposée au solvant aqueux et une partie atteignant les premiers carbones des chaînes hydrocarbonées {svg_3}.

Agrégation dans les biomembranes

La PC1 a tendance à s'agréger spontanément, formant des oligomères d'ordre supérieur {svg_4}. Ces données suggèrent que ses propriétés bioactives pourraient être attribuées à ses effets membranotropes, ce qui soutient donc le développement de ces molécules en tant que molécules thérapeutiques {svg_5}.

Activité antioxydante

La this compound est de loin le principal trimère de flavan-3-ol dans le cacao {svg_6}. Comme d'autres flavan-3-ols, cependant, elle souffre beaucoup lors des traitements thermiques tels que la torréfaction {svg_7}. Malgré cela, les produits de dégradation de C1 ont présenté une activité antioxydante proche de celle de C1 {svg_8}.

Utilisation dans les maladies chroniques

L'utilisation des procyanidines est en augmentation dans le traitement de différentes maladies chroniques, telles que le cancer, le diabète et les maladies cardiovasculaires {svg_9}. Elles sont censées prévenir les dommages cellulaires qui sont probablement liés au stress oxydatif {svg_10}.

Agent sénolytique

La recherche a montré que la this compound est un agent sénolytique efficace chez les souris sauvages, avec des effets d'augmentation de la durée de vie, de réduction des marqueurs de sénescence et de les rendre plus aptes {svg_11}.

Amélioration de l'efficacité de la chimiothérapie

Il a également été constaté qu'elle augmentait considérablement l'efficacité de la chimiothérapie chez les souris dans lesquelles des cellules tumorales prostatiques humaines étaient implantées {svg_12}. La PCC1 épuise les cellules sénescentes dans le microenvironnement tumoral (MET) endommagé par le traitement et améliore l'efficacité thérapeutique lorsqu'elle est associée à la chimiothérapie dans des essais précliniques {svg_13} {svg_14}.

Mécanisme D'action

Target of Action

Procyanidin C1 (PC1) is a trimeric procyanidin known for its numerous health benefits . It primarily targets adipocytes, enhancing insulin sensitivity . It also interacts with biomembranes, modulating their structure and dynamics . Furthermore, it targets senescent cells, inducing their apoptosis .

Mode of Action

PC1 interacts with its targets in several ways. In adipocytes, it activates the AKT-eNOS pathway, up-regulating glucose uptake and enhancing insulin sensitivity . In biomembranes, PC1 tends to locate at the membrane interphase, interacting with lipids and proteins, and modulating the structure and dynamics of the membrane . In senescent cells, PC1 induces apoptosis selectively .

Biochemical Pathways

PC1 affects several biochemical pathways. It activates the AKT-eNOS pathway in adipocytes . In senescent cells, it doesn’t affect the DNA damage response but activates the p53-p38 MAPK apoptosis signaling pathway . It also increases the accumulation of reactive oxygen species (ROS) in senescent cells, induces a decrease in mitochondrial membrane potential, and promotes the release of cytochrome c from mitochondria, leading to cell apoptosis .

Pharmacokinetics

Due to its relatively high lipid–water partition coefficient, it is believed to interact with the biomembrane, which could influence its bioavailability .

Result of Action

The action of PC1 results in several molecular and cellular effects. It enhances insulin sensitivity in adipocytes , modulates the structure and dynamics of biomembranes , and induces apoptosis in senescent cells . These effects contribute to its potential health benefits, including its antioxidant, anticancer, anti-inflammatory, immunosuppressive, and antiallergy properties .

Action Environment

The action of PC1 can be influenced by environmental factors. For instance, its antioxidant activity functions as a protective mechanism against oxidative stress caused by reactive oxygen species (ROS) in the environment

Safety and Hazards

Orientations Futures

Procyanidin C1 has been suggested to have potential therapeutic applications due to its bioactive properties attributed to its membranotropic effects . It has been shown to be an effective senolytic agent in wild-type mice, with effects of increased lifespan, reduced senescence markers, and making them fitter . This suggests that the use of PCC1 as a senolytic agent could be safer than initially thought .

Propriétés

IUPAC Name |

(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H38O18/c46-18-10-27(54)33-32(11-18)61-42(16-2-5-21(48)25(52)8-16)39(59)37(33)35-29(56)14-30(57)36-38(40(60)43(63-45(35)36)17-3-6-22(49)26(53)9-17)34-28(55)13-23(50)19-12-31(58)41(62-44(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,31,37-43,46-60H,12H2/t31-,37-,38+,39-,40-,41-,42-,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJZMWJRUKIQGL-XILRTYJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C(C(=CC(=C34)O)O)C5C(C(OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C(C(=CC(=C34)O)O)[C@@H]5[C@H]([C@H](OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H38O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190562 | |

| Record name | Procyanidin C1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

866.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Procyanidin C1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038370 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

37064-30-5 | |

| Record name | Procyanidin C1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37064-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procyanidin C1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037064305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procyanidin C1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROCYANIDIN C1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33516LCW4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Procyanidin C1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038370 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140.0 - 142.0 °C | |

| Record name | Procyanidin C1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038370 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q & A

Q1: How does Procyanidin C1 interact with cells to exert its biological effects?

A1: Procyanidin C1 has been shown to bind to specific cell surface receptors. For instance, it binds to the 67-kDa laminin receptor (67LR) with a Kd value of 2.8 μM. [] This interaction triggers downstream signaling cascades involving protein kinase A (PKA) and protein phosphatase 2A (PP2A), leading to various cellular responses. []

Q2: What are the downstream effects of Procyanidin C1 binding to the 67LR receptor?

A2: Upon binding to 67LR, Procyanidin C1 initiates a signaling cascade that leads to the dephosphorylation of C-kinase potentiated protein phosphatase-1 inhibitor protein of 17 kDa (CPI17) and myosin regulatory light chain (MRLC) proteins. [] This dephosphorylation subsequently induces actin cytoskeleton remodeling and influences cell growth and behavior. []

Q3: Does Procyanidin C1 interact with any other cellular targets besides 67LR?

A3: While 67LR is a confirmed target, research suggests that Procyanidin C1 may interact with other cellular components. For example, it exhibits antioxidant activity by scavenging free radicals and modulating the expression of antioxidant enzymes like glutathione peroxidase (GSH-Px), catalase (CAT), and superoxide dismutase (SOD). [, ] Further research is needed to fully elucidate its complete interactome.

Q4: What is the molecular formula and weight of Procyanidin C1?

A4: Procyanidin C1 possesses the molecular formula C45H38O18 and a molecular weight of 866.72 g/mol.

Q5: Are there any spectroscopic data available to characterize Procyanidin C1?

A5: Yes, Procyanidin C1 has been extensively characterized using spectroscopic techniques. Researchers commonly employ techniques like 1H NMR, 13C NMR, and mass spectrometry (MS) to confirm its structure and purity. [, , , , ] Low-temperature NMR has proven particularly useful in elucidating the stereochemistry of its interflavanoid bonds. [, ]

Q6: Does Procyanidin C1 interact with food matrices and impact its bioaccessibility?

A6: Procyanidin C1 can interact with components in food matrices, which might influence its bioavailability. For instance, it exhibits a strong binding affinity for proteins like bovine serum albumin (BSA). [] Such interactions can affect its absorption and overall efficacy.

Q7: Does Procyanidin C1 exhibit any catalytic activities?

A7: While Procyanidin C1 is not typically recognized for direct catalytic properties, its interaction with enzymes can influence their activities. Notably, it inhibits the hydrolysis of starch by pancreatin, with a more pronounced effect on potato starch compared to corn starch. [] This inhibitory effect is suggested to be influenced by both the intact Procyanidin C1 molecule and its degradation products, with the specific mechanism depending on the type of starch being hydrolyzed. []

Q8: Have computational methods been used to study Procyanidin C1?

A8: Yes, computational chemistry and modeling tools are being increasingly employed in Procyanidin C1 research. Molecular docking simulations have been used to investigate its binding affinity to various targets, including enzymes and receptors. [, , ] These simulations provide valuable insights into the molecular interactions underlying its biological effects.

Q9: How do structural modifications of Procyanidin C1 affect its biological activity?

A9: Studies investigating the relationship between procyanidin structure and activity suggest that the degree of polymerization plays a crucial role. Trimeric procyanidins like Procyanidin C1 generally exhibit more potent neuroprotective effects compared to monomers or dimers. [, , ] Additionally, the presence of specific functional groups, like the pyrogallol moiety found in some procyanidins, has been linked to increased cytotoxicity. []

Q10: Does the presence of galloyl moieties in Procyanidin C1 analogs influence their activity?

A10: Research indicates that the presence of galloyl moieties can impact the activity of procyanidins. For example, in a study comparing various procyanidins, including Procyanidin C1, against Ebola virus, the presence of galloyl groups in some analogs was found to modulate their inhibitory potency. []

Q11: What are the challenges in formulating Procyanidin C1 for therapeutic applications?

A11: Formulating Procyanidin C1 presents challenges due to its sensitivity to various factors like pH, temperature, and light exposure. [, ] Additionally, its interaction with other components in formulations needs careful consideration to ensure stability and bioavailability.

Q12: Are there any strategies to improve the stability and bioavailability of Procyanidin C1?

A12: Research is exploring various approaches to enhance the stability and bioavailability of Procyanidin C1. Encapsulation techniques, such as using liposomes or nanoparticles, show promise in protecting the molecule from degradation and improving its delivery to target tissues. []

Q13: What in vitro models have been used to study the biological effects of Procyanidin C1?

A13: Researchers have utilized various cell lines to investigate the effects of Procyanidin C1. These include rat pheochromocytoma cells (PC12), human umbilical vein endothelial cells (HUVEC), human hepatoma cells (HepG2), and human intestinal cells (Caco2). [, , , , , ] These models allow for the assessment of Procyanidin C1's impact on cell viability, signaling pathways, gene expression, and specific cellular functions.

Q14: Has Procyanidin C1 demonstrated efficacy in in vivo models of disease?

A14: Yes, Procyanidin C1 has shown promising results in various animal models. For instance, it exhibited neuroprotective effects in zebrafish models of Parkinson's disease, improving motor function and protecting dopaminergic neurons. [] It also alleviated obesity and improved lipid profiles in mice fed a high-fat diet. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[8,8-Dimethyl-9-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbutanoate](/img/structure/B1209143.png)

![[3-[[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxy-2-octadecanoyloxy-propyl] octadecanoate](/img/structure/B1209145.png)

![1-(6-Bromo-1-phenyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone](/img/structure/B1209150.png)